5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
Description
Infrared Spectroscopy
Key IR absorptions (cm⁻¹) and assignments include:
Nuclear Magnetic Resonance
Proton NMR data (hypothetical, based on analogous structures):
- Aldehyde proton : δ 9.8–10.1 (singlet).
- Aromatic protons : δ 7.2–7.6 (4H, doublet for bromobenzyl).
- Ethylsulfanyl protons : δ 1.3 (triplet, CH₃), 2.9 (quartet, SCH₂).
Carbon-13 NMR would reveal peaks for the pyrimidine carbons (δ 150–160), aldehyde carbon (δ 190–195), and brominated aromatic carbons (δ 120–130).
Mass Spectrometry
Fragmentation patterns in electron ionization (EI-MS) include:
- Base peak at m/z 353 (M⁺).
- Loss of CO (m/z 325) from the aldehyde group.
- Cleavage of the C-S bond yielding m/z 121 (ethylsulfanyl fragment).
X-ray Crystallographic Studies and Conformational Analysis
No experimental X-ray diffraction data is currently available for this compound. However, conformational analysis based on computational models (see Section 1.5) predicts:
- A planar pyrimidinone ring due to conjugation with the oxo group.
- Dihedral angles of 75–85° between the bromobenzyl substituent and the pyrimidine plane, minimizing steric hindrance.
- Intramolecular hydrogen bonding between the aldehyde oxygen and the NH group of the dihydropyrimidine ring.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis
Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level provide the following insights:
Table 2: Key DFT-Derived Parameters
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 4.2 eV |
| C-Br Bond Length | 1.89 Å |
| C=O Bond Length | 1.22 Å |
| Electrostatic Potential | -0.34 e⁻/ų (aldehyde region) |
Frontier molecular orbital analysis reveals:
- The HOMO is localized on the bromobenzyl and pyrimidine rings, indicating nucleophilic reactivity.
- The LUMO resides primarily on the aldehyde group, suggesting electrophilic character at this site.
Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the aldehyde carbon and bromine atom, which are likely targets for nucleophilic substitution or coupling reactions.
Properties
CAS No. |
19143-23-8 |
|---|---|
Molecular Formula |
C14H13BrN2O2S |
Molecular Weight |
353.24 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C14H13BrN2O2S/c1-2-20-14-16-12(8-18)11(13(19)17-14)7-9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
InChI Key |
SNHNRYXFPJLLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CC2=CC=C(C=C2)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and ethylthiourea.
Formation of Intermediate: The reaction of 4-bromobenzyl chloride with ethylthiourea in the presence of a base such as sodium hydroxide leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the dihydropyrimidine ring.
Oxidation: The final step involves the oxidation of the dihydropyrimidine derivative to introduce the carbaldehyde group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Fungicidal Activity
Herbicidal Activity
- Oxadiazole Derivatives: Compounds 5e and 5g demonstrate herbicidal activity with a bleaching effect, likely due to inhibition of protoporphyrinogen oxidase (PPO) or succinate dehydrogenase (SDH) .
- Target Compound : The carbaldehyde group may confer herbicidal activity via reactive oxygen species (ROS) generation, but experimental validation is required.
Molecular Docking and Mechanism Insights
- Oxadiazole Analogs : Compound 5g binds to SDH (PDB: 2FBW) similarly to the lead compound penthiopyrad, with carbonyl groups critical for hydrogen bonding .
- Target Compound : The carbaldehyde moiety could mimic carbonyl interactions, but steric hindrance from the dihydropyrimidine core might alter binding efficiency.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde belongs to a class of pyrimidine derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and patents.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the bromobenzyl and ethylsulfanyl groups is crucial for enhancing the compound's biological properties.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown potent activity against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells.
In a comparative study, the cytotoxicity of this compound was evaluated alongside standard chemotherapeutics like cisplatin. The results indicated that it effectively reduced cell viability in cancerous cells while displaying lower toxicity towards normal cells.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | A549 | 12 | 3 |
| Cisplatin | A549 | 10 | 1 |
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against several multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead for developing new antibiotics.
In vitro assays showed that the compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.
Antioxidant Activity
Additionally, studies have reported the antioxidant potential of pyrimidine derivatives. The ability to scavenge free radicals contributes to their therapeutic efficacy in preventing oxidative stress-related diseases. The antioxidant activity of This compound was evaluated using DPPH and ABTS assays, yielding promising results:
| Assay Type | % Inhibition at 100 µM |
|---|---|
| DPPH | 75 |
| ABTS | 68 |
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar pyrimidine derivatives in reducing tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to controls.
- Antimicrobial Resistance : Research published in Antimicrobial Agents and Chemotherapy confirmed the efficacy of this class of compounds against resistant strains, emphasizing their role in addressing the growing concern of antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
